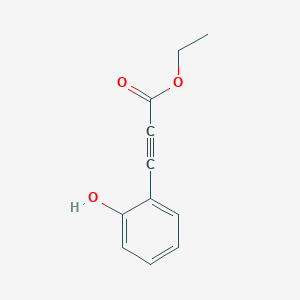

Ethyl 3-(2-hydroxyphenyl)prop-2-ynoate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 3-(2-hydroxyphenyl)prop-2-ynoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O3/c1-2-14-11(13)8-7-9-5-3-4-6-10(9)12/h3-6,12H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJKXKYURYIQHPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C#CC1=CC=CC=C1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50549075 | |

| Record name | Ethyl 3-(2-hydroxyphenyl)prop-2-ynoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50549075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

160559-13-7 | |

| Record name | Ethyl 3-(2-hydroxyphenyl)prop-2-ynoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50549075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Ethyl 3 2 Hydroxyphenyl Prop 2 Ynoate and Its Analogues

Conventional Chemical Synthesis Routes

Conventional methods provide foundational strategies for assembling the target molecule and its analogues. These routes often involve multi-step sequences, including the formation of the ester, the construction of the alkyne, and the coupling of the aryl and alkyne fragments.

Esterification is a fundamental reaction for the formation of the ethyl propiolate moiety. The most common method is the Fischer esterification, which involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst. chemguide.co.uk

In the context of the target molecule, this would involve the esterification of 3-(2-hydroxyphenyl)prop-2-ynoic acid with ethanol. Concentrated sulfuric acid is a typical catalyst for this reversible reaction. chemguide.co.uk To drive the equilibrium towards the product, the reaction is often heated, and one of the products (usually water or the ester, if low-boiling) is removed as it forms. chemguide.co.uk

Reaction Scheme:

3-(2-hydroxyphenyl)prop-2-ynoic acid + Ethanol ⇌ Ethyl 3-(2-hydroxyphenyl)prop-2-ynoate + Water (in the presence of H⁺ catalyst)

The development of water-tolerant solid acid catalysts, such as metal cation-exchanged montmorillonite (B579905) nanoclays, offers an alternative to corrosive liquid acids like sulfuric acid, potentially providing easier workup and catalyst recycling. nih.gov

The carbon-carbon triple bond (alkyne) is a key feature of the target molecule. A classic and robust strategy for its formation is through double dehydrohalogenation of a vicinal or geminal dihalide. masterorganicchemistry.comlibretexts.org This process involves two sequential E2 elimination reactions, each removing a hydrogen halide molecule to form a π bond. libretexts.org

A plausible synthetic sequence starting from an alkene precursor, ethyl (E)-3-(2-hydroxyphenyl)prop-2-enoate, would be:

Halogenation: The alkene is treated with a halogen like bromine (Br₂) to form the vicinal dibromide, ethyl 2,3-dibromo-3-(2-hydroxyphenyl)propanoate. libretexts.org This reaction typically proceeds through a cyclic halonium ion intermediate. vaia.com

Double Dehydrohalogenation: The resulting dihalide is treated with a strong base to induce two elimination reactions. Sodium amide (NaNH₂) in liquid ammonia (B1221849) is a common and effective reagent for this transformation, as weaker bases like hydroxide (B78521) may not be strong enough for the second elimination of the vinylic halide intermediate. libretexts.orglibretexts.org

This multi-step approach provides a reliable, albeit less direct, route to the alkyne core. masterorganicchemistry.com

Palladium-catalyzed cross-coupling reactions represent one of the most efficient and versatile methods for forming aryl-alkyne bonds. The Sonogashira coupling, in particular, is a premier reaction for this purpose. It involves the coupling of a terminal alkyne with an aryl or vinyl halide in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base, typically an amine like triethylamine. mdpi.com

For the synthesis of this compound, this reaction would couple 2-iodophenol (B132878) with ethyl propiolate. researchgate.net

General Sonogashira Reaction Conditions:

| Component | Example | Purpose |

|---|---|---|

| Aryl Halide | 2-Iodophenol | Aryl source |

| Alkyne | Ethyl propiolate | Alkyne source |

| Pd Catalyst | PdCl₂(PPh₃)₂ | Catalyzes C-C bond formation |

| Cu Co-catalyst | CuI | Facilitates alkyne activation |

| Base | Triethylamine (Et₃N) | Neutralizes HX byproduct |

| Solvent | DMF, THF | Reaction medium |

This methodology is highly valued for its functional group tolerance and generally good yields. mdpi.com Variations on the Sonogashira reaction have been developed to overcome challenges, such as the coupling of alkynes bearing electron-withdrawing groups. One such method involves a palladium-catalyzed cross-coupling between aryl iodides and in situ generated lithium tetrakis(ethoxycarbonylethynyl)indates, which has shown high efficiency for producing various ethyl arylpropiolates. organic-chemistry.org

Condensation reactions, such as the Knoevenagel condensation, can be employed to construct the carbon skeleton of related enoate compounds, which can serve as precursors to the target alkyne. The Knoevenagel condensation involves the reaction of an aldehyde or ketone with an active methylene (B1212753) compound. researchgate.netmdpi.com

For instance, the synthesis of ethyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate has been achieved through the Knoevenagel condensation of 3,4-dihydroxybenzaldehyde (B13553) with monoethyl malonate. researchgate.netresearchgate.net A similar approach using 2-hydroxybenzaldehyde and an appropriate active methylene compound like ethyl cyanoacetate (B8463686) could yield an intermediate that, after further chemical transformations, leads to the desired propiolate. researchgate.net The initial product is typically an α,β-unsaturated system, which would then require conversion to the alkyne as described in section 2.1.2.

While not directly producing the alkyne, the Palladium-catalyzed Heck reaction is a powerful tool for synthesizing the corresponding α,β-unsaturated ester (enoate), a key intermediate. The Heck reaction couples an unsaturated halide with an alkene in the presence of a palladium catalyst and a base. mdpi.comnih.gov

To synthesize the precursor ethyl (E)-3-(2-hydroxyphenyl)prop-2-enoate, a Heck reaction could be performed between 2-iodophenol and ethyl acrylate. This reaction forms the C-C bond between the aromatic ring and the β-carbon of the acrylate, establishing the core structure of the enoate. Such palladium-catalyzed C-C bond forming reactions are known for their high chemo- and regioselectivity. mdpi.comresearchgate.net The resulting enoate can then be converted to the target alkyne via the halogenation and double dehydrohalogenation sequence. libretexts.org

Chemo- and Regioselective Synthesis Approaches

When dealing with multifunctional substrates, such as substituted phenols, chemo- and regioselectivity become critical for a successful synthesis. These selective approaches ensure that the reaction occurs at the desired position and functional group, avoiding unwanted side products.

Chemoselectivity: The presence of a phenolic hydroxyl group in the starting material (e.g., 2-iodophenol) introduces a challenge for many synthetic transformations. This acidic proton can interfere with bases or organometallic reagents used in coupling reactions. A common strategy to achieve chemoselectivity is the use of a protecting group for the hydroxyl function. The hydroxyl group can be converted to an ether (e.g., methoxy (B1213986) or benzyloxy) or a silyl (B83357) ether before performing reactions like Sonogashira coupling. The protecting group is then removed in a final step to yield the desired 2-hydroxyphenyl product. This ensures that the coupling reaction proceeds without complications from the acidic phenol (B47542).

Regioselectivity: In cases where the aromatic ring contains multiple potential reaction sites (e.g., two different halogen atoms), regioselectivity is paramount. The choice of catalyst, ligand, and reaction conditions can often direct the reaction to a specific position. For example, the inherent difference in reactivity between aryl iodides, bromides, and chlorides in palladium-catalyzed cross-coupling reactions (I > Br > Cl) can be exploited for regioselective synthesis. A reaction can be performed selectively at an iodo-substituted position while leaving a bromo- or chloro-substituent on the same ring untouched. mdpi.com By carefully selecting the halogenated precursor, one can precisely control the position of the ethyl prop-2-ynoate group on the phenyl ring, allowing for the synthesis of specific isomers. The development of one-pot procedures for constructing complex molecules like tetra-substituted pyrazoles highlights the power of controlling reaction conditions to achieve high regio- and chemo-selectivity. nih.govmdpi.com

Green Chemistry Principles and Sustainable Synthesis Methods

The pursuit of sustainable chemical synthesis is guided by the twelve principles of green chemistry, which aim to reduce the environmental impact of chemical processes. In the context of synthesizing this compound, a key reaction is the Sonogashira coupling, a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. Traditional Sonogashira reactions often rely on homogeneous palladium catalysts, copper(I) co-catalysts, and organic amine bases in anhydrous and anaerobic conditions, which can present environmental and safety concerns.

Recent research has focused on developing greener alternatives for such cross-coupling reactions. These advancements include the use of more sustainable solvents, heterogeneous and recyclable catalysts, and copper-free reaction conditions. For instance, the replacement of hazardous organic solvents with greener options like water or bio-derived solvents is a key area of investigation. While direct application to this compound is not extensively documented, studies on related compounds provide valuable insights.

A significant advancement in making the Sonogashira coupling more sustainable is the development of copper-free systems. The copper co-catalyst can lead to the formation of undesirable alkyne homocoupling byproducts (Glaser coupling) and poses toxicity concerns. Copper-free Sonogashira reactions often utilize highly efficient palladium catalysts and alternative bases to achieve high yields.

The use of heterogeneous catalysts, where the catalyst is in a different phase from the reactants, offers the significant advantage of easy separation and recycling, thereby reducing waste and cost. Palladium catalysts supported on materials like MCM-41 have been shown to be highly efficient and recyclable in Sonogashira couplings of aryl and heteroaryl halides with terminal alkynes.

The following table summarizes various sustainable approaches to Sonogashira coupling reactions, which could be adapted for the synthesis of this compound and its analogues.

| Green Approach | Key Features | Potential Advantages for Synthesizing this compound | Representative Research Findings on Analogues |

|---|---|---|---|

| Use of Greener Solvents | Replacement of traditional volatile organic compounds (VOCs) with water, ionic liquids, or bio-derived solvents. | Reduced environmental pollution, improved safety, and potential for simplified product isolation. | Successful Sonogashira couplings have been reported in aqueous media and in bio-derived solvents like dimethylisosorbide. organic-chemistry.org |

| Copper-Free Conditions | Eliminates the use of toxic copper co-catalysts, reducing byproducts and simplifying purification. | Avoids Glaser homocoupling of ethyl propiolate and reduces heavy metal waste. | Sustainable HandaPhos-ppm palladium technology enables copper-free Sonogashira couplings in water under mild conditions. organic-chemistry.org |

| Heterogeneous Catalysis | Catalyst is immobilized on a solid support, allowing for easy recovery and reuse. | Reduced catalyst leaching into the product, lower catalyst loading, and cost-effective synthesis. | Nanosized MCM-41 anchored palladium bipyridyl complex has been used for efficient and recyclable Sonogashira reactions. mdpi.com |

| Electrochemical Synthesis | Uses electricity to drive chemical reactions, often avoiding harsh reagents. | Potential for milder reaction conditions and reduced chemical waste. | Electrochemical methods have been developed for the synthesis of selenylbenzo[b]furan derivatives from 2-alkynylphenols. nih.govfrontiersin.org |

Biocatalytic Synthesis and Transformations of Related Structures

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a powerful and sustainable alternative to traditional chemical synthesis. Enzymes operate under mild conditions, are highly selective, and are biodegradable. While the direct biocatalytic synthesis of this compound has not been reported, the enzymatic synthesis of related structures, such as esters and the transformation of phenolic compounds, suggests potential biocatalytic routes.

Lipases are a class of enzymes that are particularly well-suited for esterification reactions. They can catalyze the formation of esters from carboxylic acids and alcohols, often with high chemo-, regio-, and enantioselectivity. The synthesis of the ethyl ester in the target molecule could potentially be achieved through a lipase-catalyzed reaction between 3-(2-hydroxyphenyl)prop-2-ynoic acid and ethanol.

Research has demonstrated the feasibility of lipase-catalyzed esterification of various carboxylic acids, including phenylpropanoic and phenylpropenoic acids, with alcohols. google.com For example, lipases have been used to catalyze the esterification of 3-phenylpropanoic acid with various alcohols in aqueous media containing nanomicelles, which helps to avoid competitive hydrolysis. nih.gov Furthermore, lipase-catalyzed aminolysis of ethyl propiolate has been explored for the synthesis of chiral acrylamides, indicating that the propiolate moiety is a viable substrate for enzymatic transformations.

The following table outlines potential biocatalytic approaches and relevant research findings for the synthesis and transformation of structures related to this compound.

| Biocatalytic Approach | Enzyme Class | Potential Application | Research Findings on Related Structures |

|---|---|---|---|

| Esterification | Lipases | Synthesis of the ethyl ester from 3-(2-hydroxyphenyl)prop-2-ynoic acid and ethanol. | Lipase-catalyzed esterification of phenylpropanoic and phenylpropenoic acids has been successfully demonstrated. google.com Lipases can also catalyze reactions in water with the aid of surfactants. nih.gov |

| Amide Synthesis | Lipases | Synthesis of amide analogues by reacting 3-(2-hydroxyphenyl)prop-2-ynoic acid with amines. | Lipase TL IM from Thermomyces lanuginosus has been used for the synthesis of coumarin (B35378) carboxamide derivatives. mdpi.comresearchgate.net |

| Transformations of Phenolic Compounds | Various (e.g., Laccases, Peroxidases) | Modification of the 2-hydroxyphenyl group or enzymatic coupling reactions. | While not directly synthetic for the target, enzymes are known to mediate various transformations of phenolic compounds, which could be relevant for creating derivatives. |

The application of green chemistry principles and biocatalysis holds significant promise for the development of sustainable and efficient synthetic routes to this compound and its analogues. Future research in this area will likely focus on the direct application of these methods to the target molecule, optimizing reaction conditions, and exploring a wider range of enzymatic transformations.

Chemical Reactivity and Mechanistic Studies of Ethyl 3 2 Hydroxyphenyl Prop 2 Ynoate

Reactivity of the Prop-2-ynoate Moiety

The electron-withdrawing nature of the ester group activates the alkyne triple bond of the prop-2-ynoate moiety, rendering it susceptible to a variety of chemical transformations.

Nucleophilic Additions to the Alkyne Triple Bond

The carbon-carbon triple bond in ethyl 3-(2-hydroxyphenyl)prop-2-ynoate is an electrophilic center that readily undergoes nucleophilic additions. This type of reaction, often referred to as a conjugate or Michael addition, involves the attack of a nucleophile on the β-carbon of the alkyne, leading to the formation of a new carbon-nucleophile bond and the breaking of the π-bond. masterorganicchemistry.comwikipedia.org

A variety of nucleophiles can participate in this reaction, including soft nucleophiles like thiolates and amines. masterorganicchemistry.com The general mechanism involves the addition of the nucleophile to the electron-deficient alkyne, followed by protonation to yield the final product. The regioselectivity of the addition is influenced by the electronic properties of the substituents on both the nucleophile and the alkyne. researchgate.netrsc.org

Table 1: Examples of Nucleophilic Additions to Activated Alkynes

| Nucleophile | Product Type | Reaction Conditions |

|---|---|---|

| Thiol | β-Thioacrylate | Base or nucleophile catalysis nsf.gov |

| Amine | β-Enaminoester | Typically base-catalyzed |

This table provides generalized examples of nucleophilic additions to activated alkynes, which are expected to be applicable to this compound.

Research on the addition of thiols to activated alkenes, a related class of Michael acceptors, has shown that the reaction can proceed through different mechanistic pathways, including stepwise and concerted mechanisms, depending on the nature of the thiol. nih.gov For instance, the addition of alkyl thiols often proceeds via a rate-limiting nucleophilic attack, while aryl thiol additions can involve rate-limiting proton transfer or a concerted mechanism. nih.gov

Cycloaddition Reactions Involving the Alkyne

The alkyne functionality in this compound can participate in cycloaddition reactions, providing a powerful tool for the synthesis of five-membered heterocyclic rings. wikipedia.orgorganic-chemistry.org A prominent example is the 1,3-dipolar cycloaddition, also known as the Huisgen cycloaddition. organic-chemistry.org In this reaction, a 1,3-dipole reacts with the alkyne (the dipolarophile) in a concerted [3+2] cycloaddition to form a five-membered heterocycle. wikipedia.orgorganic-chemistry.org

Examples of 1,3-dipoles that can react with alkynes include nitrile oxides, azides, and carbonyl ylides. wikipedia.orguchicago.edu The regioselectivity of these reactions is governed by both steric and electronic factors, and can often be predicted using frontier molecular orbital (FMO) theory. wikipedia.org For instance, the reaction of nitrile oxides with alkynes is a widely used method for the synthesis of isoxazoles. wikipedia.org

The Diels-Alder reaction, a [4+2] cycloaddition, is another potential reaction pathway for the alkyne moiety, where it would act as a dienophile. This reaction typically involves the interaction of an electron-rich diene with an electron-poor dienophile. youtube.com The electron-withdrawing ester group in this compound makes its alkyne a suitable dienophile for such transformations.

Stereoselective Hydrogenation and Reduction Pathways of the Alkyne

The alkyne triple bond of this compound can be selectively reduced to either a cis-alkene, a trans-alkene, or a saturated alkane, depending on the reaction conditions and the catalyst employed.

Catalytic hydrogenation is a common method for the reduction of alkynes. The use of specific catalysts allows for control over the stereochemical outcome. For example, hydrogenation over Lindlar's catalyst (palladium on calcium carbonate poisoned with lead) typically yields the corresponding cis-alkene. In contrast, reduction with sodium in liquid ammonia (B1221849) (a dissolving metal reduction) generally produces the trans-alkene. Complete saturation to the corresponding alkane can be achieved using more active catalysts, such as palladium on carbon, under a hydrogen atmosphere.

The reduction of propargyl alcohols, which are structurally related to the target molecule, has been studied. For instance, the reduction of propargyl alcohols to cis-allylic alcohols can be achieved using hydrogen gas over a Pd/CaCO₃ catalyst in hexane. nih.gov Other reducing agents, such as diimide, have also been employed, although with varying degrees of success. nih.gov The choice of solvent can significantly influence the outcome of these reductions. nih.gov

Reactivity of the Phenolic Hydroxyl Group

The phenolic hydroxyl group in this compound introduces another dimension to its chemical reactivity, participating in intramolecular interactions and serving as a site for electrophilic attack.

Intramolecular Hydrogen Bonding Effects on Reactivity and Conformation

The ortho-disposition of the hydroxyl and prop-2-ynoate groups allows for the formation of an intramolecular hydrogen bond between the phenolic proton and the carbonyl oxygen of the ester. This type of interaction is common in o-hydroxy aromatic aldehydes and ketones and is known to influence the molecule's conformation and reactivity. nih.govnih.gov

Table 2: Calculated Hydrogen Bond Energies in Related o-Hydroxy Carbonyl Compounds

| Compound | Method | Hydrogen Bond Energy (kcal/mol) | Reference |

|---|---|---|---|

| Salicylaldehyde | MP2/6-311++G(d,p) | ~10-11 | nih.gov |

| Acetylacetone (enol form) | MP2/6-31++G(d) | 12.3 | iastate.edu |

This table presents data for structurally similar compounds to illustrate the potential strength of the intramolecular hydrogen bond in this compound.

The presence of this intramolecular hydrogen bond can also influence the reactivity of the molecule. For example, it can decrease the propensity for intermolecular hydrogen bonding, which can affect physical properties such as boiling point and solubility.

O-Alkylation and O-Acylation Reactions

The phenolic hydroxyl group is nucleophilic and can react with electrophiles in O-alkylation and O-acylation reactions. These reactions typically proceed via the formation of a more nucleophilic phenoxide ion under basic conditions.

O-Alkylation involves the reaction of the phenoxide with an alkyl halide or another alkylating agent to form an ether. The choice of solvent can be crucial in determining the outcome of this reaction, as it can influence the competition between O-alkylation and C-alkylation.

O-Acylation is the reaction of the phenol (B47542) with an acylating agent, such as an acyl chloride or an anhydride, to form an ester. This reaction is often carried out in the presence of a base to activate the phenol.

Reactivity of the Ester Group

The ester functionality in this compound is expected to undergo typical reactions such as transesterification and hydrolysis. However, a thorough search of scientific literature revealed no specific studies on these reactions for this particular compound.

Aromatic Ring Functionalization via Electrophilic or Nucleophilic Substitution

The benzene ring in this compound, activated by the hydroxyl group and deactivated by the propiolate group, is a candidate for aromatic substitution reactions. The interplay between these groups would direct incoming substituents to specific positions. Despite the theoretical potential for such reactions, no experimental studies on the electrophilic or nucleophilic aromatic substitution of this compound have been documented in the searched literature.

Intramolecular Cyclization and Rearrangement Mechanisms

The molecular structure of this compound, with a hydroxyl group positioned ortho to an alkyne-containing side chain, makes it a potential precursor for intramolecular cyclization to form heterocyclic systems.

Spectroscopic and Analytical Characterization Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

Proton (¹H) NMR Spectral Analysis

The ¹H NMR spectrum of Ethyl 3-(2-hydroxyphenyl)prop-2-ynoate is expected to reveal distinct signals corresponding to each unique proton environment in the molecule. The aromatic protons on the 2-hydroxyphenyl ring would typically appear in the downfield region (approx. 6.8–7.5 ppm) due to the deshielding effect of the aromatic ring current. Their specific chemical shifts and splitting patterns (multiplicity) would be influenced by their position relative to the hydroxyl (-OH) and the prop-2-ynoate substituent. The phenolic hydroxyl proton itself would likely appear as a broad singlet, with a chemical shift that can vary depending on the solvent, concentration, and temperature.

The ethyl ester group would present a characteristic quartet and triplet pattern. The methylene (B1212753) protons (-OCH₂CH₃) adjacent to the ester oxygen are expected to resonate as a quartet (approx. 4.2-4.3 ppm), split by the neighboring methyl protons. The terminal methyl protons (-OCH₂CH₃) would appear as a triplet (approx. 1.3-1.4 ppm), split by the methylene protons.

Predicted ¹H NMR Spectral Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| -OH | 5.0 - 9.0 | Broad Singlet | N/A |

| Aromatic H (H-3) | ~7.35 | Doublet of Doublets | ~7.8, 1.6 |

| Aromatic H (H-4) | ~7.25 | Triplet of Doublets | ~8.0, 1.6 |

| Aromatic H (H-5) | ~6.90 | Triplet of Doublets | ~7.8, 1.2 |

| Aromatic H (H-6) | ~6.95 | Doublet of Doublets | ~8.0, 1.2 |

| -OCH₂CH₃ | ~4.25 | Quartet | ~7.1 |

| -OCH₂CH₃ | ~1.35 | Triplet | ~7.1 |

| Note: This is a hypothetical data table. Actual experimental values may vary. |

Carbon-13 (¹³C) NMR Spectral Analysis

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal. The carbonyl carbon (C=O) of the ester group is expected to be the most downfield signal (approx. 154 ppm). The two sp-hybridized carbons of the alkyne group would appear in the range of 80-90 ppm. The aromatic carbons would generate several signals between 115 and 160 ppm, with the carbon attached to the hydroxyl group (C-2) being the most deshielded in that region. The carbons of the ethyl group would appear in the upfield region, with the -OCH₂ carbon around 62 ppm and the -CH₃ carbon around 14 ppm.

Predicted ¹³C NMR Spectral Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (Ester) | ~154.0 |

| C-1 (Aromatic) | ~112.0 |

| C-2 (Aromatic, C-OH) | ~158.0 |

| C-3 (Aromatic) | ~134.0 |

| C-4 (Aromatic) | ~120.0 |

| C-5 (Aromatic) | ~130.0 |

| C-6 (Aromatic) | ~116.0 |

| Alkyne C (C-α) | ~82.0 |

| Alkyne C (C-β) | ~85.0 |

| -OCH₂CH₃ | ~62.0 |

| -OCH₂CH₃ | ~14.0 |

| Note: This is a hypothetical data table. Actual experimental values may vary. |

Two-Dimensional (2D) NMR Techniques (e.g., COSY, HMQC, HMBC)

To unambiguously assign all proton and carbon signals and confirm the molecular structure, 2D NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other (typically through 2 or 3 bonds). For this compound, COSY would show correlations between adjacent aromatic protons and between the methylene and methyl protons of the ethyl group.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign which proton signal corresponds to which carbon signal for all C-H bonds in the molecule (the aromatic C-H's and the ethyl group C-H's).

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a compound, providing valuable information about the functional groups present.

Infrared (IR) Spectroscopy: The IR spectrum would be expected to show a strong, broad absorption band for the O-H stretch of the phenolic group (approx. 3200–3600 cm⁻¹). A sharp, weak to medium absorption for the alkyne C≡C triple bond stretch would appear around 2210–2260 cm⁻¹. The ester carbonyl (C=O) group would exhibit a strong, sharp absorption band in the region of 1710–1730 cm⁻¹. Aromatic C=C stretching vibrations would be visible in the 1450–1600 cm⁻¹ region, while C-O stretching bands would appear in the 1000–1300 cm⁻¹ range.

Raman Spectroscopy: Raman spectroscopy provides complementary information. The alkyne C≡C triple bond, being a symmetrical and non-polarizable bond, would be expected to show a strong signal in the Raman spectrum, which is often weak in the IR spectrum. The aromatic ring vibrations would also be clearly visible.

Predicted IR Absorption Bands

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| Phenolic O-H stretch | 3200 - 3600 | Broad, Strong |

| Aromatic C-H stretch | 3010 - 3100 | Medium |

| Aliphatic C-H stretch | 2850 - 3000 | Medium |

| Alkyne C≡C stretch | 2210 - 2260 | Weak to Medium, Sharp |

| Ester C=O stretch | 1710 - 1730 | Strong, Sharp |

| Aromatic C=C stretch | 1450 - 1600 | Medium to Strong |

| C-O stretch | 1000 - 1300 | Strong |

| Note: This is a hypothetical data table. Actual experimental values may vary. |

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The extended conjugation involving the phenyl ring and the prop-2-ynoate system in this compound is expected to result in significant UV absorption. The presence of the hydroxyl group as an auxochrome would likely cause a bathochromic (red) shift of the absorption maxima compared to the unsubstituted phenylpropiolate. One would expect to see absorption bands characteristic of π → π* transitions of the conjugated aromatic and alkyne system.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and elemental formula of a compound and to gain structural information from its fragmentation pattern. For this compound (C₁₁H₁₀O₃), the molecular weight is 190.19 g/mol . High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition by providing a highly accurate mass measurement.

The electron ionization (EI) mass spectrum would show a molecular ion peak ([M]⁺) at m/z = 190. Common fragmentation pathways would likely include the loss of the ethoxy group (-•OCH₂CH₃, m/z = 45) to give a fragment at m/z = 145, or the loss of an ethyl radical (-•CH₂CH₃, m/z = 29) followed by loss of carbon dioxide (-CO₂, m/z = 44). Fragmentation of the aromatic ring and cleavage at the alkyne bond would also produce characteristic fragment ions.

Predicted Mass Spectrometry Fragments

| m/z Value | Possible Fragment Identity | Fragmentation Pathway |

| 190 | [C₁₁H₁₀O₃]⁺ | Molecular Ion [M]⁺ |

| 162 | [C₁₁H₁₀O₂]⁺ | Loss of CO |

| 145 | [C₉H₅O₂]⁺ | Loss of •OCH₂CH₃ |

| 117 | [C₈H₅O]⁺ | Loss of •COOCH₂CH₃ |

| 91 | [C₇H₇]⁺ | Tropylium ion from rearrangement |

| Note: This is a hypothetical data table. Actual experimental values may vary. |

Chromatographic Methods for Purity Assessment, Separation, and Quantification

Chromatographic techniques are indispensable tools in the analysis of this compound. The choice of method depends on the specific analytical goal, whether it is rapid purity assessment, preparative separation, or precise quantification.

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. While specific GC parameters for this compound are not extensively documented in publicly available literature, general principles for analyzing related aromatic alkynes can be applied. A typical GC analysis would involve a capillary column with a nonpolar or medium-polarity stationary phase.

For analogous compounds such as phenylacetylene (B144264), GC analysis is often performed using columns like HP-INNOWax. The identity of separated components is typically confirmed using a mass selective detector (MSD). The conditions for analyzing phenylacetylene derivatives often involve temperature programming to ensure adequate separation of components with different boiling points.

Table 1: Hypothetical GC Parameters for this compound Analysis

| Parameter | Value |

|---|---|

| Column | HP-5MS (or equivalent) |

| Carrier Gas | Helium |

| Injection Mode | Split/Splitless |

| Injector Temperature | 250 °C |

| Oven Program | Initial temp. 100 °C, ramp to 280 °C |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometry (MS) |

| Detector Temperature | 300 °C |

Note: This table represents typical starting conditions for method development and is not based on experimentally verified data for this specific compound.

Thin Layer Chromatography (TLC) is a widely used, rapid, and cost-effective method for monitoring the progress of chemical reactions and assessing the purity of compounds. For this compound, TLC is instrumental during its synthesis, which is often achieved via a Sonogashira coupling reaction between an aryl halide (like 2-iodophenol) and ethyl propiolate.

During the synthesis, TLC can be used to track the consumption of the starting materials and the formation of the product. A common stationary phase for this analysis is silica (B1680970) gel 60 F254. The mobile phase, or eluent, is typically a mixture of a nonpolar solvent and a moderately polar solvent. The ratio of these solvents is adjusted to achieve optimal separation, ideally with the product having a retention factor (Rf) between 0.3 and 0.7. Visualization of the spots on the TLC plate is usually accomplished under UV light (254 nm), where the aromatic nature of the compound allows for easy detection.

Table 2: Typical TLC Conditions for Monitoring the Synthesis of this compound

| Parameter | Description |

|---|---|

| Stationary Phase | Silica gel 60 F254 plates |

| Mobile Phase | Hexane:Ethyl Acetate (e.g., ratios from 9:1 to 7:3) |

| Visualization | UV lamp (254 nm) |

| Expected Rf | Varies with exact solvent system, but should be intermediate between the more polar phenol (B47542) starting material and less polar byproducts. |

Note: The optimal mobile phase ratio must be determined experimentally.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the purification and quantification of non-volatile or thermally sensitive compounds like this compound. Both normal-phase and reversed-phase HPLC can be employed, with reversed-phase being more common for the analysis of moderately polar organic molecules.

In a reversed-phase setup, a nonpolar stationary phase (such as C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. A gradient elution, where the composition of the mobile phase is changed over time, is often employed to achieve efficient separation of compounds with a range of polarities. The inclusion of a small amount of acid, such as formic acid or phosphoric acid, in the mobile phase can improve peak shape for phenolic compounds. Detection is commonly performed using a UV-Vis diode array detector (DAD), which can monitor the absorbance at multiple wavelengths simultaneously. For phenolic compounds, detection is often carried out in the range of 210-300 nm.

Table 3: Illustrative Reversed-Phase HPLC Parameters for this compound Analysis

| Parameter | Value |

|---|---|

| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | Start with a higher percentage of A, increasing B over time |

| Flow Rate | 1.0 mL/min |

| Column Temperature | Ambient or slightly elevated (e.g., 30 °C) |

| Detection | UV-Vis Diode Array Detector (DAD) at ~254 nm |

Note: This table provides a general method that would require optimization for this specific analyte.

Computational and Theoretical Investigations

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

No published data is available.

Molecular Geometry Optimization and Conformational Analysis

No published data is available.

Electronic Structure Analysis (e.g., HOMO-LUMO Energies, Molecular Electrostatic Potential)

No published data is available.

Prediction and Validation of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

No published data is available.

Reaction Mechanism Elucidation through Computational Modeling

No published data is available.

Identification of Transition States and Determination of Energy Barriers

No published data is available.

Analysis of Solvent Effects on Reactivity (e.g., Proton-Coupled Electron Transfer)

No published data is available.

Analysis of Bonding and Intermolecular Interactions (e.g., NBO Analysis)

The analysis indicates a notable hyperconjugative interaction, a stabilizing effect resulting from the delocalization of electron density from a filled bonding or lone pair orbital to an adjacent empty anti-bonding orbital. In the case of Ethyl 3-(2-hydroxyphenyl)prop-2-ynoate, a significant interaction occurs between the lone pair (LP) of the O1 oxygen atom and the anti-bonding π* orbital of the C7-C8 bond. This interaction, denoted as LP(2)O1 → π*(C7–C8), has a stabilization energy of 27.28 kcal/mol. This delocalization of electron density suggests a degree of electronic communication between the hydroxyl group and the propiolate moiety.

Another key interaction identified is the delocalization of the π electrons from the C2-C3 bond to the anti-bonding π* orbital of the C4-C5 bond (π(C2–C3) → π(C4–C5)), which has a stabilization energy of 188.41 kcal/mol. This indicates strong resonance within the phenyl ring, a typical feature of aromatic systems. The delocalization of electron density from the lone pair of the O3 oxygen to the anti-bonding π orbital of the C9-O2 bond (LP(2)O3 → π*(C9–O2)) further contributes to the electronic stability of the ester group, with an energy of 61.64 kcal/mol. These energies are summarized in the table below.

| Interacting Orbitals | Stabilization Energy (kcal/mol) |

| LP(2)O1 → π(C7–C8) | 27.28 |

| π(C2–C3) → π(C4–C5) | 188.41 |

| LP(2)O3 → π*(C9–O2) | 61.64 |

This table presents the stabilization energies for the most significant hyperconjugative interactions in this compound as determined by NBO analysis.

Crystal Packing and Supramolecular Assembly Studies (e.g., PIXEL Energy Analysis)

The arrangement of molecules in a crystal lattice, known as crystal packing, is governed by a variety of intermolecular interactions. In this compound, the supramolecular assembly is primarily directed by hydrogen bonding and π-π stacking interactions.

The crystal structure reveals that molecules form a C(7) chain motif through O-H···O hydrogen bonds. Specifically, the hydroxyl group of one molecule donates a hydrogen atom to the carbonyl oxygen of an adjacent molecule. This interaction is a key feature of the crystal packing, leading to the formation of one-dimensional chains.

To quantify the energetic contributions of different intermolecular interactions to the crystal packing, PIXEL energy analysis has been employed. This method calculates the lattice energy by partitioning it into coulombic, polarization, dispersion, and repulsion components for specific molecular pairs. The analysis of the O-H···O hydrogen-bonded dimer shows a total interaction energy of -10.9 kcal/mol, with the dispersion component being the most significant contributor at -6.4 kcal/mol, followed by the coulombic contribution at -5.4 kcal/mol.

In addition to the primary hydrogen bonding, π-π stacking interactions are observed between the phenyl rings of adjacent molecules. The PIXEL energy analysis for the π-stacked dimer reveals a total interaction energy of -8.8 kcal/mol. For this interaction, the dispersion energy is dominant at -8.1 kcal/mol, while the coulombic and polarization contributions are smaller. A detailed breakdown of the interaction energies is provided in the table below.

| Interaction Type | Coulombic (kcal/mol) | Polarization (kcal/mol) | Dispersion (kcal/mol) | Repulsion (kcal/mol) | Total (kcal/mol) |

| O-H···O Hydrogen Bond | -5.4 | -1.9 | -6.4 | 2.8 | -10.9 |

| π-π Stacking | -2.3 | -0.9 | -8.1 | 2.5 | -8.8 |

This table summarizes the PIXEL energy analysis for the key intermolecular interactions in the crystal structure of this compound, detailing the contributions from coulombic, polarization, dispersion, and repulsion forces.

These computational studies provide a detailed understanding of the electronic structure and solid-state architecture of this compound, highlighting the interplay of hyperconjugative effects and intermolecular forces in defining its properties.

Synthesis and Exploration of Derivatives and Analogues

Modification of the Ester Moiety (e.g., different alkyl esters)

The ethyl ester group in Ethyl 3-(2-hydroxyphenyl)prop-2-ynoate is a primary site for modification to generate a library of analogous compounds. The synthesis of different alkyl esters can be achieved through several standard organic chemistry methods. One common approach is the direct esterification of the parent carboxylic acid, 3-(2-hydroxyphenyl)prop-2-ynoic acid, with various alcohols (methanol, propanol, butanol, etc.) under acidic catalysis (Fischer esterification).

Alternatively, transesterification of the existing ethyl ester is a viable and frequently employed method. mdpi.commdpi.com This process involves reacting this compound with a different alcohol in the presence of an acid or base catalyst. To drive the equilibrium towards the desired product, the alcohol is typically used in large excess. mdpi.com Enzymatic catalysis, for instance using lipases, presents a greener alternative for transesterification, often proceeding under milder conditions with high specificity. mdpi.comnih.gov Lipase-catalyzed transesterification has been successfully applied to similar compounds like ethyl-3-phenylpropanoate. nih.gov These methods allow for the synthesis of a diverse range of esters, which can modulate the compound's physical properties such as solubility and volatility.

| Alkyl Group | Derivative Name | Potential Synthesis Method |

|---|---|---|

| Methyl | Mthis compound | Fischer Esterification / Transesterification |

| Propyl | Propyl 3-(2-hydroxyphenyl)prop-2-ynoate | Fischer Esterification / Transesterification |

| Isopropyl | Isopropyl 3-(2-hydroxyphenyl)prop-2-ynoate | Fischer Esterification / Transesterification |

| Butyl | Butyl 3-(2-hydroxyphenyl)prop-2-ynoate | Fischer Esterification / Transesterification |

| Benzyl | Benzyl 3-(2-hydroxyphenyl)prop-2-ynoate | Fischer Esterification / Transesterification |

Functionalization of the Phenyl Ring (e.g., halogenation, nitro, methoxy (B1213986), additional hydroxyl groups)

The phenyl ring of this compound is susceptible to electrophilic aromatic substitution, allowing for the introduction of a wide array of functional groups. The existing hydroxyl group is a strongly activating, ortho-, para-directing group, which significantly influences the regioselectivity of these reactions.

Halogenation: Standard electrophilic halogenation methods can introduce chlorine, bromine, or iodine onto the phenyl ring. Due to the activating effect of the hydroxyl group, these reactions would be expected to proceed readily, primarily at the positions ortho and para to the hydroxyl group.

Nitro Groups: Nitration of the aromatic ring can be achieved using nitrating agents like nitric acid in the presence of sulfuric acid. The resulting nitro-substituted derivatives, such as those analogous to Ethyl (2Z)-3-hydroxy-3-(4-nitrophenyl)prop-2-enoate, introduce a strong electron-withdrawing group to the structure. researchgate.net Computational studies on related nitro-substituted compounds, like ethyl (Z)-3-phenyl-2-nitroprop-2-enoate, have been performed to understand their reaction mechanisms. mdpi.com

Methoxy Groups: The hydroxyl group can be alkylated, for instance with dimethyl sulfate (B86663) or methyl iodide, to yield a methoxy derivative. Furthermore, starting from precursors with existing methoxy groups, such as vanillin, can lead to derivatives like ethyl (2E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate. researchgate.netmolport.com

Additional Hydroxyl Groups: Derivatives with multiple hydroxyl groups on the phenyl ring can be synthesized from corresponding dihydroxy- or trihydroxybenzaldehydes. For example, analogues based on caffeic acid, such as Ethyl 3-(3,4-dihydroxyphenyl)-2-propenoate, have been prepared via Knoevenagel condensation reactions. researchgate.netresearchgate.net

| Functional Group | Example Derivative Structure (Analogue) | Key Reagents/Precursors |

|---|---|---|

| Bromo | Ethyl 3-(5-bromo-2-hydroxyphenyl)prop-2-ynoate | Br₂, Lewis Acid |

| Nitro | Ethyl 3-(2-hydroxy-5-nitrophenyl)prop-2-ynoate | HNO₃, H₂SO₄ |

| Methoxy | Ethyl 3-(2-hydroxy-5-methoxyphenyl)prop-2-ynoate | 5-Methoxy-2-iodophenol |

| Additional Hydroxyl | Ethyl 3-(2,4-dihydroxyphenyl)prop-2-ynoate | 2,4-Dihydroxybenzaldehyde |

Substitution on the Prop-2-ynoate Chain

The prop-2-ynoate chain contains an activated carbon-carbon triple bond, making it a key site for chemical modifications. This alkyne is electron-deficient due to conjugation with the ester carbonyl group, rendering it susceptible to nucleophilic attack in what is known as a conjugate or Michael addition. nih.govacs.orgresearchgate.net

Nucleophilic Conjugate Addition: A variety of soft nucleophiles can add across the triple bond.

Thiol-yne reaction: Thiols can add to the alkyne, often catalyzed by a base, to form vinyl thioethers. nih.govresearchgate.net

Amino-yne reaction: Primary and secondary amines can similarly add to yield enamines. nih.gov

Hydroxyl-yne reaction: Alcohols and phenols can add in the presence of a suitable catalyst to form vinyl ethers. The reaction of sodium phenolate (B1203915) with ethyl phenylpropiolate is a seminal example. nih.govacs.org

These conjugate addition reactions typically proceed via an anti-addition mechanism, leading predominantly to the Z-isomer of the resulting alkene. researchgate.net

Cycloaddition Reactions: The activated alkyne can also participate as a dienophile in Diels-Alder reactions or other pericyclic reactions to form various cyclic and heterocyclic structures. For instance, reaction with a ketone enolate can lead to the formation of a 2-pyrone after cyclization and elimination. stackexchange.com

Metal-Catalyzed Reactions: The triple bond can undergo reactions such as iodoplatination, where an organometallic platinum complex adds across the alkyne. researchgate.net

| Reaction Type | Reactant | Resulting Functional Group/Structure |

|---|---|---|

| Thiol-yne Addition | R-SH (e.g., Thiophenol) | Vinyl thioether |

| Amino-yne Addition | R₂-NH (e.g., Diethylamine) | Enamine |

| Hydroxyl-yne Addition | R-OH (e.g., Methanol) | Vinyl ether |

| Cycloaddition | Diene (e.g., Cyclopentadiene) | Bicyclic alkene |

| Michael-type Cyclization | Acetophenone enolate | 2-Pyrone |

Structure-Reactivity Relationship Studies of Substituted Derivatives

The systematic synthesis of derivatives of this compound is fundamental for establishing structure-reactivity relationships (SAR). researchgate.netyoutube.com By correlating the structural or electronic properties of the derivatives with their chemical reactivity, a deeper understanding of the molecule's behavior can be achieved.

The reactivity of the phenyl ring towards electrophilic substitution is heavily influenced by the nature of the substituents it bears. lumenlearning.comlibretexts.org Electron-donating groups (EDGs), such as hydroxyl or methoxy groups, increase the electron density of the ring through resonance and/or inductive effects, thereby activating it towards electrophilic attack. stpeters.co.inyoutube.com Conversely, electron-withdrawing groups (EWGs), like nitro or halogen groups, decrease the ring's electron density, deactivating it. lumenlearning.comlibretexts.orgstpeters.co.in

These electronic effects also propagate to the prop-2-ynoate chain. An EDG on the phenyl ring will increase the electron density throughout the conjugated system, potentially decreasing the electrophilicity of the alkyne and the carbonyl carbon. This would likely reduce the rate of nucleophilic conjugate addition to the triple bond. In contrast, an EWG would enhance the electrophilicity of the alkyne, making it a better Michael acceptor and accelerating conjugate addition reactions. nih.gov

Studies on related systems, such as substituted phenyl benzoates, have shown that electronic effects can be transmitted across ester linkages, where substituents on one aromatic ring influence the properties of a remote functional group. nih.gov A similar interplay is expected in derivatives of this compound, where phenyl ring substituents will modulate the reactivity of both the alkyne and the ester moiety. Quantitative structure-activity relationship (QSAR) models can be developed to statistically link these structural changes to observed reactivity. researchgate.net

Ethyl 3 2 Hydroxyphenyl Prop 2 Ynoate As a Key Building Block in Complex Organic Synthesis

Precursor for Advanced Organic Scaffolds and Heterocyclic Compounds

The strategic placement of a nucleophilic hydroxyl group ortho to an electrophilic alkyne chain in ethyl 3-(2-hydroxyphenyl)prop-2-ynoate facilitates its use in intramolecular cyclization reactions to form fused heterocyclic systems. This approach is a powerful strategy for the synthesis of chromones and coumarins, which are privileged scaffolds in medicinal chemistry.

The synthesis of the parent compound can be achieved through methods such as the Sonogashira coupling of a protected 2-iodophenol (B132878) with ethyl propiolate, followed by deprotection. Once obtained, this bifunctional molecule is primed for cyclization. The nature of the cyclization, leading to either a chromone or a coumarin (B35378), can be directed by the reaction conditions, particularly the choice of catalyst and base.

For instance, the intramolecular cyclization of 2-alkynylphenols is a known route to produce benzofurans, and with the ester functionality present in this compound, this cyclization can lead to the formation of chromone and coumarin cores. Base-catalyzed cyclization, for example, can promote the nucleophilic attack of the phenoxide ion onto the alkyne.

The following table summarizes the potential heterocyclic scaffolds that can be derived from this compound and the general reaction conditions.

| Starting Material | Heterocyclic Product | General Reaction Conditions |

| This compound | Chromone derivatives | Base-catalyzed intramolecular cyclization |

| This compound | Coumarin derivatives | Metal-catalyzed cyclization (e.g., palladium, gold) |

| This compound | Substituted Benzofurans | Radical cyclization or electrochemical methods |

These reactions highlight the utility of this compound as a foundational element for generating a range of valuable heterocyclic compounds.

Intermediate in the Synthesis of Substrates for Chemical Biology Research

The heterocyclic scaffolds derived from this compound, such as chromones and coumarins, are of significant interest in chemical biology. These core structures are present in numerous natural products and have been shown to exhibit a wide array of biological activities. nih.govnih.gov Consequently, this compound serves as a crucial intermediate in the synthesis of molecules designed to probe biological systems.

For example, coumarin-3-carboxylic acids and their derivatives have been investigated for their antitumor and antimicrobial properties. acs.orgekb.eg Similarly, chromone-3-carboxylic acids and their amides have been evaluated for anti-inflammatory and cytotoxic activities. semanticscholar.orgresearchgate.net The synthesis of these bioactive compounds often involves the initial formation of the heterocyclic core, which can be derived from the intramolecular cyclization of precursors like this compound.

Furthermore, the alkyne functionality in this compound itself can be exploited in the design of chemical probes. Alkynes are valuable handles for "click chemistry," a set of biocompatible reactions that enable the specific and efficient labeling of biomolecules. ljmu.ac.uknih.gov By incorporating this alkyne-containing building block into larger molecules, researchers can create probes for activity-based protein profiling and other chemical biology applications. nih.govresearchgate.net

The following table provides examples of biologically active compound classes that can be synthesized using this compound as an intermediate.

| Intermediate | Target Compound Class | Potential Biological Application |

| This compound | Chromone-3-carboxylic acid derivatives | Anticancer, Anti-inflammatory nih.govsemanticscholar.org |

| This compound | Coumarin-3-carboxylic acid derivatives | Antimicrobial, Antitumor acs.orgekb.eg |

| Alkyne-containing scaffolds | Bioorthogonal chemical probes | Protein profiling, Cellular imaging ljmu.ac.uknih.gov |

Role in Multicomponent and Cascade Reactions for Molecular Diversity

Multicomponent reactions (MCRs) and cascade reactions are powerful tools in modern organic synthesis for the rapid generation of complex molecules from simple starting materials in a single step. nih.govbeilstein-journals.org this compound, with its multiple reactive sites, is a prime candidate for use in such reactions to create diverse molecular libraries.

While specific examples utilizing this compound in MCRs are not extensively documented, the reactivity of its constituent functional groups suggests its potential in this area. For instance, alkynes are known to participate in a variety of MCRs. ljmu.ac.uk The phenolic hydroxyl group and the electron-deficient alkyne can react in a concerted or sequential manner with other reagents to build complex heterocyclic systems.

Cascade reactions involving the functionalization of the chromone or coumarin core, formed in situ from this compound, represent another avenue for generating molecular diversity. beilstein-journals.orgnih.gov For example, a cascade reaction could involve the initial cyclization to a chromone, followed by a subsequent reaction at the 2 or 3 position of the chromone ring. researchgate.net Such strategies allow for the efficient construction of highly substituted and functionally rich molecules from a single, versatile building block.

The potential of this compound in these advanced synthetic strategies is summarized in the table below.

| Reaction Type | Potential Reactants | Resulting Molecular Scaffold |

| Multicomponent Reaction | Aldehydes, Amines, Isocyanides | Highly substituted heterocyclic systems |

| Cascade Cyclization/Functionalization | Nucleophiles, Electrophiles | Functionalized chromones and coumarins researchgate.netresearchgate.net |

| Domino Reactions | 1,3-Dicarbonyl compounds | Complex polycyclic structures beilstein-journals.org |

Catalytic Aspects in the Chemistry of Ethyl 3 2 Hydroxyphenyl Prop 2 Ynoate

Metal-Catalyzed Transformations (e.g., Palladium-catalyzed cyclizations and couplings)

The reactivity of Ethyl 3-(2-hydroxyphenyl)prop-2-ynoate in the presence of transition metal catalysts, particularly palladium, is anticipated to be rich and varied. Palladium-catalyzed reactions are well-known for their ability to facilitate the formation of carbon-carbon and carbon-heteroatom bonds under mild conditions, and the substrate's structure is well-suited for intramolecular cyclization and intermolecular coupling reactions.

Palladium-Catalyzed Cyclizations:

The presence of the ortho-hydroxyl group in proximity to the activated alkyne makes this compound an excellent candidate for palladium-catalyzed cyclization reactions to form oxygen-containing heterocycles, such as coumarins and chromones. These reactions typically proceed via an initial activation of the alkyne by a palladium(II) species, followed by intramolecular attack of the phenolic oxygen.

While direct studies on this compound are not extensively documented, the cyclization of similar 2-alkynylphenols is a well-established synthetic strategy. For instance, the palladium-catalyzed cyclization of 2-alkynylphenols in the presence of various coupling partners can lead to a diverse range of functionalized benzofurans and other heterocyclic systems. The general mechanism is believed to involve an initial oxidative addition of a palladium(0) species to a coupling partner (in cross-coupling reactions) or coordination of a palladium(II) catalyst to the alkyne, followed by intramolecular oxypalladation. Reductive elimination then yields the product and regenerates the active palladium catalyst.

Table 1: Examples of Palladium-Catalyzed Cyclizations of Analogous 2-Alkynylphenols

| Catalyst System | Substrate | Product Type | Yield (%) |

|---|---|---|---|

| Pd(OAc)₂ / PPh₃ | 1-(2-Hydroxyphenyl)-2-phenylethyne | 2-Phenylbenzofuran | 85 |

| PdCl₂(PPh₃)₂ / CuI | 1-(2-Hydroxyphenyl)oct-1-yne | 2-Hexylbenzofuran | 92 |

Palladium-Catalyzed Coupling Reactions:

The terminal alkyne of this compound is also amenable to classic palladium-catalyzed cross-coupling reactions, such as the Sonogashira, Heck, and Suzuki couplings. These reactions would allow for the introduction of a wide range of substituents at the terminal carbon of the alkyne, further expanding the molecular diversity accessible from this starting material. The Sonogashira coupling, in particular, would be a straightforward method to introduce aryl, heteroaryl, or vinyl groups.

Organocatalytic Applications

The field of organocatalysis, which utilizes small organic molecules as catalysts, offers a complementary approach to metal-catalyzed transformations, often with the benefit of avoiding toxic and expensive heavy metals. The activated alkyne in this compound is a potential Michael acceptor, making it a suitable substrate for a variety of organocatalytic conjugate addition reactions.

Chiral amines, thioureas, and phosphoric acids are common classes of organocatalysts that could potentially activate the substrate towards nucleophilic attack. For example, a chiral amine catalyst could react with the propiolate to form a reactive enaminium ion intermediate, which could then undergo enantioselective addition of a nucleophile. Subsequent hydrolysis would regenerate the catalyst and yield a chiral product.

While specific applications for this compound in organocatalysis have yet to be reported, the general reactivity of ynones and ynoates in such reactions is well-documented. Nucleophiles such as malonates, nitroalkanes, and thiols have been successfully added to similar activated alkynes in a highly enantioselective manner using organocatalysts.

Table 2: Potential Organocatalytic Reactions for this compound

| Catalyst Type | Potential Nucleophile | Expected Product |

|---|---|---|

| Chiral Secondary Amine | Diethyl malonate | Chiral Michael adduct |

| Chiral Thiourea | Nitromethane | Chiral β-nitro ester |

Biocatalytic Approaches (e.g., enzymatic transformations, microbial reductions)

Biocatalysis, the use of enzymes and whole microorganisms to perform chemical transformations, is a rapidly growing field that offers the potential for high selectivity and sustainability. The functional groups present in this compound suggest several possibilities for biocatalytic modification.

Enzymatic Transformations:

Esterases and lipases are enzymes that could potentially hydrolyze the ethyl ester of the target molecule to the corresponding carboxylic acid. This transformation could be useful if the free acid is required for subsequent reactions or as the final target molecule.

Furthermore, enzymes such as ene-reductases could potentially be used for the stereoselective reduction of the carbon-carbon triple bond. While typically acting on activated alkenes, some ene-reductases have been shown to reduce alkynes as well, often with high enantioselectivity, leading to the formation of chiral alkenes or alkanes. Baker's yeast, a common source of reductases, has been used for the asymmetric reduction of various carbonyl compounds and activated double bonds. nottingham.edu.cnethz.ch The reduction of the alkyne in this compound by such systems could provide access to valuable chiral building blocks.

Microbial Reductions:

Whole-cell microbial transformations offer the advantage of not requiring the isolation and purification of specific enzymes. Various bacteria and fungi are known to possess a wide range of metabolic pathways that can modify organic molecules. researchgate.netnih.gov It is conceivable that certain microbial strains could be identified that are capable of reducing the alkyne or hydroxylating the aromatic ring of this compound. The degradation of alkynes by single bacterial species has been noted, suggesting that microbial systems can interact with such functional groups. researchgate.net The biodegradation of aromatic compounds by bacteria is also a well-studied field, and these pathways could potentially be harnessed for synthetic purposes. nih.gov

Future Research Directions and Unexplored Avenues

Development of Novel and Efficient Synthetic Routes

The synthesis of Ethyl 3-(2-hydroxyphenyl)prop-2-ynoate, while achievable through established methods, presents opportunities for the development of more efficient, sustainable, and versatile synthetic routes. Current approaches often rely on traditional cross-coupling reactions, which may involve expensive catalysts, harsh reaction conditions, or the generation of significant waste. Future research could focus on several key areas to address these limitations.

One promising direction is the exploration of alternative coupling partners and catalytic systems. For instance, the use of greener and more abundant first-row transition metals, such as copper or iron, as catalysts in Sonogashira-type couplings could offer a more sustainable alternative to palladium. Additionally, the development of catalyst-free synthetic methods, potentially utilizing mechanochemistry or photochemical activation, would represent a significant advance in the green synthesis of this compound.

Furthermore, the direct alkynylation of phenols or their derivatives presents a more atom-economical approach. Research into novel methodologies that enable the direct C-H alkynylation of the aromatic ring would bypass the need for pre-functionalized starting materials, thereby shortening the synthetic sequence and reducing waste. The table below outlines potential starting materials and synthetic strategies that warrant further investigation.

| Starting Material | Synthetic Strategy | Potential Advantages |

| 2-Iodophenol (B132878) | Sonogashira Coupling with Ethyl Propiolate | Well-established, high-yielding |

| Salicylaldehyde | Corey-Fuchs or Seyferth-Gilbert Homologation | Avoids direct handling of acetylene |

| Phenol (B47542) | Direct C-H Alkynylation | High atom economy, reduced steps |

| 2-Bromophenol | Castro-Stephens Coupling | Alternative to palladium catalysis |

These novel synthetic approaches, once developed, could provide more efficient and environmentally benign access to this compound, thereby facilitating its broader study and potential application.

Exploration of Underutilized Reactivity Pathways

The unique combination of a phenolic hydroxyl group, an electron-deficient alkyne, and an ester moiety in this compound suggests a wealth of unexplored reactivity. Future research should aim to systematically investigate the reactivity of this compound, moving beyond simple transformations to uncover novel and synthetically useful reaction pathways.

One area of significant potential is the intramolecular cyclization of the molecule. The proximity of the phenolic hydroxyl group to the alkyne could facilitate a variety of cyclization reactions, leading to the formation of oxygen-containing heterocycles such as benzofurans or coumarins. The development of catalytic systems that can control the regioselectivity and stereoselectivity of these cyclizations would be a key focus.

The electron-deficient nature of the alkyne also makes it a prime candidate for various cycloaddition reactions. For instance, [3+2] cycloadditions with azides or nitrile oxides could provide access to novel triazole and isoxazole derivatives, respectively. Similarly, Diels-Alder reactions with suitable dienes could be explored for the synthesis of complex polycyclic structures.

Furthermore, the tandem reaction sequences involving the alkyne and the phenol could lead to the rapid construction of molecular complexity. For example, a Sonogashira coupling followed by an in-situ cyclization could provide a one-pot synthesis of functionalized benzofurans. The table below summarizes some of the potential and underutilized reactivity pathways for this compound.

| Reaction Type | Potential Products | Key Research Focus |

| Intramolecular Cyclization | Benzofurans, Coumarins | Catalyst development, Regiocontrol |

| [3+2] Cycloaddition | Triazoles, Isoxazoles | Substrate scope, Reaction conditions |

| Diels-Alder Reaction | Polycyclic aromatics | Diene selection, Stereoselectivity |

| Tandem Reactions | Functionalized heterocycles | One-pot procedures, Reaction efficiency |

A thorough exploration of these reactivity pathways will not only expand the chemical toolbox for the synthesis of novel compounds but also provide deeper insights into the fundamental reactivity of substituted aryl propiolates.

Advanced Computational Studies and Machine Learning Applications in Reaction Prediction

The application of advanced computational chemistry and machine learning (ML) offers a powerful approach to accelerate the discovery and optimization of reactions involving this compound. Future research in this area can provide valuable insights into reaction mechanisms, predict reaction outcomes, and guide experimental efforts.

Computational Studies: Density Functional Theory (DFT) calculations can be employed to elucidate the mechanisms of known and potential reactions of this compound. ucla.edu For instance, DFT can be used to model the transition states of intramolecular cyclization reactions, providing insights into the activation energies and the factors that control regioselectivity. Such studies can help in the rational design of catalysts and the optimization of reaction conditions. Furthermore, computational screening of different catalysts and reaction parameters can be performed to identify promising candidates for experimental validation, thereby saving time and resources.

Machine Learning Applications: Machine learning algorithms can be trained on existing chemical reaction data to predict the outcomes of new reactions. ucla.educhemrxiv.orgresearchgate.netnih.govchemrxiv.org For this compound, ML models could be developed to predict the yield, selectivity, or optimal conditions for a given transformation. ucla.edu By leveraging large datasets of related reactions, these models can learn complex relationships between reactants, reagents, and reaction outcomes. This predictive capability can be particularly useful for exploring the vast chemical space of potential reactions and for identifying novel reactivity pathways that might not be obvious from traditional chemical intuition.

The table below outlines potential applications of computational and machine learning tools in the study of this compound.

| Methodology | Application | Expected Outcome |

| Density Functional Theory (DFT) | Mechanistic studies of cyclization reactions | Understanding of reaction pathways and selectivity |

| Molecular Dynamics (MD) | Simulation of solvent effects on reactivity | Optimization of reaction media |

| Supervised Machine Learning | Prediction of reaction yields and selectivity | Guidance for experimental design |

| Unsupervised Machine Learning | Identification of novel reaction patterns | Discovery of new reactivity pathways |

The integration of these advanced computational and machine learning techniques will undoubtedly play a crucial role in unlocking the full synthetic potential of this compound.

Integration with Flow Chemistry and Sustainable Synthesis Paradigms

The principles of green chemistry and sustainable synthesis are increasingly important in modern chemical research and manufacturing. Future investigations into this compound should prioritize the integration of these principles, with a particular focus on the adoption of flow chemistry technologies.

Flow Chemistry: Continuous flow synthesis offers numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and the potential for straightforward scalability. researchgate.netnih.govnih.govgoflow.atethernet.edu.et For the synthesis and reactions of this compound, flow chemistry could enable the use of hazardous reagents or intermediates in a safer manner due to the small reactor volumes. Furthermore, the precise temperature and residence time control in flow reactors can lead to improved yields and selectivities, minimizing the formation of byproducts. The development of continuous flow processes for the synthesis and subsequent transformations of this compound would be a significant step towards more sustainable manufacturing.

Sustainable Synthesis: Beyond flow chemistry, other sustainable synthesis paradigms should be explored. This includes the use of greener solvents, such as water or bio-based solvents, and the development of catalytic systems that can be easily recovered and recycled. The use of renewable starting materials and the design of synthetic routes with high atom economy will also be crucial. A life cycle assessment of the different synthetic routes to this compound could be conducted to identify the most environmentally friendly approach.

The table below highlights key aspects of integrating flow chemistry and sustainable practices in the context of this compound research.

| Sustainable Approach | Application | Potential Benefits |

| Continuous Flow Synthesis | Sonogashira coupling, Cyclization reactions | Improved safety, higher yields, scalability |

| Green Solvents | Use of water, ethanol, or supercritical CO2 | Reduced environmental impact |

| Catalyst Recycling | Heterogeneous catalysts, phase-separable catalysts | Lower cost, reduced metal waste |

| Atom Economy | Direct C-H functionalization, tandem reactions | Minimized waste generation |

By embracing these modern synthetic methodologies, research on this compound can be conducted in a manner that is both scientifically innovative and environmentally responsible.

Q & A

Q. Table 1: Representative Synthesis Conditions

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Alkyne activation | Pd(PPh₃)₂Cl₂, CuI, THF, RT | 85-90% | |

| Esterification | Ethanol, H₂SO₄, reflux | 75-80% |

Basic: How is the structural characterization of this compound validated?

Methodological Answer:

Validation combines spectroscopic and crystallographic methods:

- NMR : ¹H/¹³C NMR identifies functional groups (e.g., alkyne protons at δ ~2.5 ppm, ester carbonyl at δ ~170 ppm) .

- X-ray crystallography : Programs like SHELXL refine crystal structures, analyzing hydrogen bonding (e.g., O–H···O interactions in phenolic derivatives) .

- IR spectroscopy : Confirms ester (C=O stretch ~1707 cm⁻¹) and alkyne (C≡C stretch ~2218 cm⁻¹) groups .

Advanced: How can researchers resolve contradictions in crystallographic data for this compound?

Methodological Answer:

Discrepancies in bond lengths/angles may arise from twinning or disorder. Strategies include:

- Data reprocessing : Use SHELXE for high-resolution refinement and twin-law identification .

- Hydrogen bonding analysis : Apply graph-set theory (e.g., Etter’s formalism) to validate intermolecular interactions .

- Cross-validation : Compare experimental data with DFT-optimized geometries (e.g., using Gaussian09) .

Example : A 0.05 Å deviation in C≡C bond length between experimental (1.20 Å) and computational (1.21 Å) data may indicate measurement error or basis-set limitations .

Advanced: What mechanistic insights govern the oxidation and reduction reactions of this compound?

Methodological Answer:

- Oxidation : The phenolic –OH group is oxidized to a carbonyl using KMnO₄ (acidic conditions), forming Ethyl 3-oxo-3-(2-hydroxyphenyl)propanoate. Competing alkyne oxidation is minimized by low-temperature control (<10°C) .

- Reduction : Selective alkyne reduction to cis-alkenes requires Lindlar catalyst (H₂, quinoline poison), while LiAlH₄ reduces the ester to a primary alcohol .

Q. Table 2: Reaction Outcomes Under Varied Conditions

| Reaction | Reagent | Product | Selectivity |

|---|---|---|---|

| Oxidation | KMnO₄, H₂SO₄ | Ethyl 3-oxo-3-(2-hydroxyphenyl)propanoate | 92% |

| Reduction | LiAlH₄, dry ether | 3-(2-Hydroxyphenyl)propan-1-ol | 88% |

Advanced: How are computational methods applied to predict the reactivity of this compound?

Methodological Answer:

- DFT calculations : Optimize geometry at B3LYP/6-311++G(d,p) level to predict electrophilic sites (e.g., alkyne π-system for nucleophilic attack) .

- Molecular docking : Screen for bioactivity by simulating interactions with enzymes (e.g., tyrosinase inhibition via phenolic –OH coordination) .

- Reaction pathway modeling : Use Gaussian09 to map energy profiles for cycloadditions (e.g., Huisgen click reactions) .

Advanced: What are the challenges in analyzing hydrogen-bonding networks in its crystal lattice?

Methodological Answer:

- Complexity : The phenolic –OH and ester carbonyl form bifurcated hydrogen bonds, complicating graph-set analysis. Tools like Mercury CSD resolve networks into R₂²(8) or C(6) motifs .

- Disorder mitigation : Use PLATON’s SQUEEZE to model solvent-accessible voids and exclude electron density artifacts .

Basic: What safety protocols are essential when handling this compound?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.